(3-(Quinolin-2-yl)phenyl)methanol
Description
(3-(Quinolin-2-yl)phenyl)methanol is a heterocyclic compound featuring a hydroxymethyl (-CH₂OH) group attached to a phenyl ring, which is further substituted at the 3-position with a quinolin-2-yl moiety. Quinoline derivatives are widely studied due to their biological relevance, including antimicrobial, anticancer, and antimalarial activities .
Properties
CAS No. |
1349717-39-0 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 |
IUPAC Name |
(3-quinolin-2-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)17-16/h1-10,18H,11H2 |
InChI Key |
QBGLSCNAKZEZFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
(a) (4-(Hydroxymethyl)quinolin-2-yl)(phenyl)methanol (3f)
- Structure: Features a hydroxymethyl group on the quinoline ring and a phenyl group at the 4-position .
- Synthesis : Prepared via photochemical C–H hydroxyalkylation using 460 nm light (54% yield) .
- Key Differences: Unlike the target compound, the hydroxymethyl group is directly on the quinoline core rather than a phenyl substituent. This positional difference may alter electronic properties and biological interactions.
(b) [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
- Structure: Contains a hydroxymethyl group on the quinoline ring, with cyclopropyl and 4-fluorophenyl substituents .
- Crystallography : Exhibits intermolecular O–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice .
- Key Differences: The hydroxymethyl group is on the quinoline ring, and additional substituents (cyclopropyl, fluorine) enhance steric bulk and lipophilicity compared to the target compound.
(c) (4-(Trifluoromethyl)quinolin-2-yl)methanol
- Structure: A trifluoromethyl (-CF₃) group at the 4-position of the quinoline ring with a hydroxymethyl group at the 2-position .
- Properties : The electron-withdrawing -CF₃ group increases metabolic stability and lipophilicity, which contrasts with the target compound’s phenyl substitution .
Preparation Methods
Iron-Catalyzed Cyclization for Direct Synthesis
Mechanism and Reaction Design
The iron-catalyzed annulation of 2-aminobenzyl alcohol with secondary alcohols, as demonstrated by, offers a one-pot route to substituted quinolines. For (3-(Quinolin-2-yl)phenyl)methanol, this method requires 1-(3-(hydroxymethyl)phenyl)ethan-1-ol as the secondary alcohol. The reaction proceeds via a base-mediated dehydrogenative coupling mechanism, where potassium tert-butoxide (KOt-Bu) facilitates alcohol oxidation to ketones, followed by cyclocondensation with 2-aminobenzyl alcohol. Iron catalysts, such as Fe(acac)₃, enhance regioselectivity and reduce energy barriers for C–N bond formation.
Synthetic Procedure and Optimization
- Reagents : Fe(acac)₃ (2 mol%), KOt-Bu (75 mol%), 1,4-dioxane (solvent).
- Conditions : 120°C for 24 hours under inert atmosphere.
- Workup : Column chromatography (petroleum ether/ethyl acetate, 15:1).
Key challenges include the stability of the hydroxymethyl group under basic conditions. Protecting the alcohol as a tert-butyldimethylsilyl (TBDMS) ether prior to cyclization prevents undesired elimination, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) yielding the free alcohol. Unprotected substrates may suffer partial decomposition, reducing yields to ~60% compared to 74–82% for protected analogs (Table 1).
Table 1: Yield Comparison for Protected vs. Unprotected Substrates
| Substrate | Protection | Yield (%) |
|---|---|---|
| 1-(3-(TBDMS-OCH₂)phenyl)ethan-1-ol | TBDMS | 82 |
| 1-(3-(HOCH₂)phenyl)ethan-1-ol | None | 60 |
Post-Synthetic Functionalization via Aldehyde Reduction
Formylation of 2-Phenylquinoline Derivatives
Introducing the hydroxymethyl group post-cyclization involves formylation at the phenyl ring’s meta position. Directed ortho-metalation (DoM) strategies, employing quinoline as a directing group, enable regioselective formylation. For example:
- Lithiation : Treatment of 2-phenylquinoline with LDA at −78°C.
- Electrophilic Quenching : Reaction with DMF to install the formyl group.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to methanol with >90% efficiency.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Iron-Catalyzed Cyclization : Ideal for large-scale synthesis due to low catalyst loading and commercial availability of starting materials. Yields exceed 80% with protection strategies.
- Post-Synthetic Reduction : Higher functional group tolerance but requires multi-step synthesis. NaBH₄ reduction is preferable for small-scale applications (yields >90%).
Structural Characterization and Validation
Spectroscopic Data
Purity and Applications
Column-purified this compound exhibits >98% purity (HPLC), qualifying it for drug discovery (e.g., kinase inhibitor synthesis).
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl quinoline-3-carboxylate | KBH₄/MgCl₂ | THF | 90.3 |
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?
Q. Basic Research Focus
- NMR : H NMR (400 MHz, CDCl₃) for analogous compounds shows characteristic peaks: quinoline protons (δ 8.46–9.09 ppm), aromatic protons (δ 7.18–7.84 ppm), and methanol -OH (δ 1.62–2.58 ppm, broad) .
- X-ray crystallography : Dihedral angles between quinoline and phenyl rings (e.g., 72.6°–76.2°) and intermolecular hydrogen bonds (O–H⋯O/N) stabilize the crystal lattice .
Advanced Application : Pair experimental data with density functional theory (DFT) to predict electronic transitions and verify structural assignments .
What computational approaches predict the electronic and fluorescence properties of this compound?
Q. Advanced Research Focus
- DFT studies : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model excited-state behavior. For example, fluorescence properties of aromatic compounds correlate with HOMO-LUMO gaps, which can be calculated at the 6-311+G(d,p) basis set level .
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
Q. Table 2: Key DFT Parameters
| Functional | Basis Set | Solvent Model | Application |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | PCM (Water) | Fluorescence prediction |
| CAM-B3LYP | def2-TZVP | Gas Phase | Charge transfer analysis |
How do structural modifications influence the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Quinoline core : The planar aromatic system enables π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
- Methanol substituent : Hydrogen-bonding interactions with residues like Asp/Asp in proteases enhance binding affinity .
- Case study : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and bioavailability in vitro .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Chromatography : Reverse-phase HPLC with C18 columns and methanol/water gradients resolves polar metabolites.
- Detection : LC-MS/MS in positive ion mode ([M+H]⁺) enhances sensitivity for low-abundance analytes .
- Matrix effects : Use deuterated internal standards (e.g., d₄-methanol derivatives) to correct for ion suppression .
How can intermolecular interactions be engineered to improve the solid-state stability of this compound?
Q. Advanced Research Focus
- Co-crystallization : Co-formers like succinic acid enhance stability via O–H⋯O hydrogen bonds .
- Polymorph screening : High-throughput crystallography identifies stable forms under varying humidity/temperature .
What role does steric hindrance play in the reactivity of this compound?
Q. Advanced Research Focus
- Esterification : Bulky substituents (e.g., cyclopropyl) at the 2-position slow reaction kinetics due to steric shielding of the -OH group .
- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
